(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Brand Name: Vulcanchem
CAS No.: 174365-18-5
VCID: VC17332253
InChI: InChI=1S/C18H28N6O4/c1-2-7-19-18-23-12-15(22-10-5-3-4-6-10)20-9-21-16(12)24(18)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,2-8H2,1H3,(H,19,23)(H,20,21,22)/t11-,13-,14-,17-/m1/s1
SMILES:
Molecular Formula: C18H28N6O4
Molecular Weight: 392.5 g/mol

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

CAS No.: 174365-18-5

Cat. No.: VC17332253

Molecular Formula: C18H28N6O4

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol - 174365-18-5

Specification

CAS No. 174365-18-5
Molecular Formula C18H28N6O4
Molecular Weight 392.5 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[6-(cyclopentylamino)-8-(propylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C18H28N6O4/c1-2-7-19-18-23-12-15(22-10-5-3-4-6-10)20-9-21-16(12)24(18)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,2-8H2,1H3,(H,19,23)(H,20,21,22)/t11-,13-,14-,17-/m1/s1
Standard InChI Key JKBPIGWNJYTKKJ-LSCFUAHRSA-N
Isomeric SMILES CCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4
Canonical SMILES CCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)NC4CCCC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₈H₂₈N₆O₄ and a molecular weight of 392.5 g/mol . Its IUPAC name reflects its stereochemical complexity: (2R,3R,4S,5R)-2-[6-(cyclopentylamino)-8-(propylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol. The tetrahydrofuran ring adopts a rigid sugar-like conformation, while the purine base features dual amino substituents at the C6 (cyclopentylamino) and C8 (propylamino) positions .

Table 1: Key Identifiers and Descriptors

PropertyValue
CAS Registry Number174365-18-5
PubChem CID10046039
SMILESCCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4
InChIKeyJKBPIGWNJYTKKJ-LSCFUAHRSA-N
XLogP31.2 (estimated)

Comparative Analysis with Structural Analogs

The ethylamino variant (2R,3R,4S,5R)-2-(6-(cyclopentylamino)-8-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS 174365-17-4) shares a similar scaffold but exhibits a lower molecular weight (378.4 g/mol) due to the shorter ethyl side chain. This minor structural difference significantly impacts biological activity, as demonstrated in nucleoside transporter binding assays .

Synthesis and Structural Modifications

Stereochemical Control

The (2R,3R,4S,5R) configuration is critical for maintaining the compound's bioactive conformation. Chiral auxiliaries or enzymatic resolution methods are likely employed to ensure stereochemical fidelity during synthesis .

Pharmacological Properties and Mechanism of Action

Nucleoside Transporter Inhibition

This compound belongs to a class of equilibrative nucleoside transporter 1 (ENT1) inhibitors, competing with endogenous nucleosides for binding. In competitive assays using K562 leukemia cells, analogs with C8-propylamino substituents exhibited Ki values of 193 ± 0.51 nM, while cyclopentylamino derivatives showed improved affinity (Ki = 125 ± 0.29 nM) .

Table 2: Binding Affinities of Selected Analogs

C6 SubstituentC8 SubstituentKi (nM)
CyclopentylaminoPropylamino193 ± 0.51
CyclopentylaminoEthylamino24 ± 0.05
H (NBMPR reference)H0.70 ± 0.01

Structure-Activity Relationships (SAR)

  • C8-Alkylamino Chain Length: Increasing chain length from ethyl (Ki = 24 nM) to propyl (Ki = 193 nM) reduces ENT1 affinity, suggesting steric hindrance limits binding .

  • C6-Cycloalkyl Groups: Cyclopentylamino (Ki = 125 nM) outperforms larger cyclohexylamino (Ki = 400 nM), indicating optimal fit within the ENT1 hydrophobic pocket .

  • Hydroxymethyl Group: The tetrahydrofuran hydroxyls are essential for hydrogen bonding with transporter residues, as deoxygenated analogs lose activity .

Comparison with Clinical-Stage ENT1 Inhibitors

NBMPR (Reference Compound)

The prototype inhibitor NBMPR (Ki = 0.70 nM) surpasses the subject compound in potency but suffers from rapid metabolism and poor pharmacokinetics .

Dipyridamole

A non-selective ENT1/ENT2 inhibitor, dipyridamole has broader off-target effects (e.g., PDE inhibition), whereas the subject compound offers ENT1 selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator